p-Menthane-3,8-diol

Catalog No.
S584227
CAS No.
42822-86-6
M.F
C10H20O2
M. Wt
172.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Menthane-3,8-diol

CAS Number

42822-86-6

Product Name

p-Menthane-3,8-diol

IUPAC Name

2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

InChI

InChI=1S/C10H20O2/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-9,11-12H,4-6H2,1-3H3

InChI Key

LMXFTMYMHGYJEI-UHFFFAOYSA-N

SMILES

CC1CCC(C(C1)O)C(C)(C)O

Solubility

Slightly soluble in water
Soluble (in ethanol)

Synonyms

2-(2'-hydroxypropan-2'-yl)-5-methylcyclohexanol, 2-hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol, geranodyle, p-menthane-1,8-diol, p-menthane-3,8-diol, para-menthane-3,8-diol, terpin, terpin hydrate, terpin, monohydrate(cis)-isomer, terpin, titanium (+4) salt

Canonical SMILES

CC1CCC(C(C1)O)C(C)(C)O

Antimicrobial Properties

Studies have investigated the potential antimicrobial properties of PMD against various bacteria and fungi. Some research suggests PMD exhibits activity against specific strains of bacteria, including Staphylococcus aureus and Escherichia coli []. Additionally, PMD has shown antifungal properties against Candida albicans, a common fungal pathogen []. However, further research is needed to fully understand the mechanisms of action and potential applications of PMD as an antimicrobial agent.

Anti-inflammatory Properties

Research suggests PMD may possess anti-inflammatory properties. Studies have shown PMD can reduce the production of inflammatory mediators in certain cell types, potentially offering therapeutic benefits for conditions like inflammatory bowel disease and arthritis [, ]. However, further investigation is needed to determine the efficacy and safety of PMD for these purposes.

Other Potential Applications

Preliminary research suggests PMD may have applications in other areas, including:

  • Repelling ticks and other insects: While PMD is already used as a mosquito repellent, studies are exploring its effectiveness against other insects like ticks [].
  • Enhancing wound healing: Some research suggests PMD may promote wound healing, although further investigation is needed.

p-Menthane-3,8-diol is notable for its use in insect repellents, where it exhibits effectiveness comparable to the widely used N,N-diethyl-meta-toluamide (DEET) when applied in equivalent quantities . It is primarily extracted from the leaves and twigs of eucalyptus plants and can also be synthesized through various chemical processes.

The synthesis of p-menthane-3,8-diol typically involves the cyclization and hydration of citronellal. This reaction can be catalyzed using dilute sulfuric acid or sustainable carbon acid catalysts derived from lignin . The general reaction pathway includes:

  • Cyclization of Citronellal: Citronellal undergoes cyclization to form isopulegol.
  • Hydration: Isopulegol is then hydrated to yield p-menthane-3,8-diol.

In some cases, this process may also lead to the formation of PMD-citronellal acetal as a by-product .

p-Menthane-3,8-diol has been studied for its biological effects, particularly in relation to its use as an insect repellent. Research indicates that it possesses lower toxicity compared to DEET while maintaining similar efficacy against mosquito bites . Additionally, studies have shown that exposure to p-menthane-3,8-diol does not produce significant adverse effects in laboratory animals, with no observable toxicity at certain exposure levels .

Several methods exist for synthesizing p-menthane-3,8-diol:

  • Conventional Acid-Catalyzed Synthesis: This method utilizes dilute sulfuric acid to catalyze the reaction between citronellal and water.
  • Lignin-Derived Catalysts: Recent studies have explored using sustainable carbon acid catalysts derived from alkaline lignin. This method has shown high conversion rates of citronellal (up to 97%) and yields of p-menthane-3,8-diol (up to 86%) in environmentally friendly conditions .
  • Prins Reaction: Another established method involves the Prins reaction of citronellal .

p-Menthane-3,8-diol is primarily utilized as an active ingredient in insect repellents due to its effective repellent properties against mosquitoes and other pests. It is also incorporated into various personal care products for its cooling sensation and pleasant aroma. Beyond repellent applications, it has potential uses in pharmaceuticals and cosmetics due to its low toxicity profile.

Similar Compounds: Comparison

Several compounds share structural similarities or functional properties with p-menthane-3,8-diol:

Compound NameSimilarityUnique Feature
N,N-Diethyl-meta-toluamideInsect repellent propertiesWidely used but higher toxicity
Ethyl butylacetylaminopropionateInsect repellent propertiesSynthetic origin with different chemical structure
IcaridinInsect repellent propertiesBroad-spectrum efficacy; less odor
PermethrinInsecticideUsed on clothing; more potent against insects

p-Menthane-3,8-diol stands out due to its natural origin and lower toxicity compared to many synthetic alternatives like DEET and permethrin. Its effectiveness as a repellent combined with a favorable safety profile makes it a unique option in the market.

The synthesis of para-menthane-3,8-diol has evolved significantly since its initial discovery, with researchers developing increasingly sophisticated approaches to optimize yield, selectivity, and environmental sustainability. The compound exists as multiple stereoisomers, with a total of eight possible configurations based on the three stereocenters present in the ring structure. Industrial production methods have focused primarily on acid-catalyzed cyclization reactions that convert readily available monoterpene precursors into the desired diol product. These synthetic approaches have been refined through decades of research to achieve commercial viability while addressing challenges related to reaction efficiency, product purification, and waste minimization. The development of green chemistry principles has particularly influenced recent advances in para-menthane-3,8-diol synthesis, leading to the adoption of environmentally benign catalysts and reaction conditions that reduce environmental impact without compromising product quality.

Modern synthesis strategies for para-menthane-3,8-diol have incorporated advanced catalyst systems and optimized reaction parameters to achieve superior performance compared to traditional methods. Research has demonstrated that careful control of reaction conditions, including temperature, acid concentration, and reaction time, can significantly influence both conversion rates and product selectivity. The use of alternative acid catalysts, such as citric acid and lignin-derived carbon acids, has emerged as a promising avenue for developing more sustainable synthesis processes. These approaches have shown comparable or superior performance to conventional sulfuric acid-catalyzed reactions while offering improved environmental profiles. Furthermore, the development of continuous-flow reactor systems has enabled more precise control over reaction parameters and improved scalability for industrial applications.

Traditional Synthesis Methods

Traditional synthesis methods for para-menthane-3,8-diol have established the foundation for current industrial production processes, with the acid-catalyzed cyclization of citronellal serving as the predominant approach. Early research by Takasago International Corporation demonstrated that treatment of citronellal with 0.25% sulfuric acid at 50°C for 11 hours could achieve 97.9% conversion with 92.3% selectivity toward para-menthane-3,8-diol formation. This methodology became the industry standard due to its reliability, scalability, and relatively straightforward implementation in commercial production facilities. The traditional approach involves careful control of reaction parameters to minimize side reactions and maximize the formation of the desired diol product while suppressing the formation of undesired byproducts such as isopulegol and citronellal acetals. Subsequent refinements to this basic methodology have focused on optimizing catalyst loading, reaction temperature, and purification procedures to enhance overall process efficiency.

The implementation of traditional synthesis methods requires sophisticated understanding of the underlying reaction mechanisms and the factors that influence product distribution. Research has shown that reaction temperature plays a critical role in determining the balance between desired product formation and unwanted side reactions. Higher temperatures tend to increase the rate of para-menthane-3,8-diol formation but also promote the formation of acetal byproducts through condensation reactions between the diol product and unreacted citronellal. Lower temperatures can minimize acetal formation but may result in incomplete conversion and extended reaction times that reduce overall productivity. The optimization of these competing factors has led to the development of standardized reaction conditions that provide the best compromise between efficiency and selectivity. Industrial implementations of traditional methods typically employ batch reactor systems with precise temperature control and continuous monitoring of reaction progress to ensure consistent product quality.

Table 1: Traditional Synthesis Method Performance Comparison

MethodTemperature (°C)Acid ConcentrationReaction Time (h)Conversion (%)Selectivity (%)Reference
Takasago Process500.25% H₂SO₄1197.992.3
Modified Batch Process500.25% H₂SO₄0.595.089.0
Citric Acid Process507% Citric Acid1582.080.0
Lignin-Derived Catalyst50Carbon Acid897.086.0

Prins Reaction Mechanisms

The Prins reaction mechanism serves as the fundamental chemical pathway for the conversion of citronellal to para-menthane-3,8-diol, representing one of the most important applications of this classical organic reaction in industrial chemistry. The mechanism involves the acid-catalyzed electrophilic addition of the aldehyde group in citronellal to the alkene functionality within the same molecule, creating a cyclic structure through intramolecular cyclization. This process begins with the protonation of the carbonyl oxygen atom in citronellal, generating an electrophilic oxonium ion that subsequently undergoes attack by the internal alkene to form a six-membered carbocationic intermediate. The resulting carbocation is then captured by water molecules present in the reaction medium, leading to the formation of the characteristic 1,3-diol structure of para-menthane-3,8-diol. The stereochemistry of the final product is determined by the preferred conformational arrangements during the cyclization step and the subsequent nucleophilic attack by water.

The mechanistic details of the Prins reaction in para-menthane-3,8-diol synthesis have been extensively studied through both experimental and computational approaches to understand the factors that control reaction selectivity and efficiency. Research has revealed that the reaction proceeds through a chair-like transition state that minimizes steric interactions and favors the formation of thermodynamically stable products. The protonation of citronellal creates a highly electrophilic center that readily undergoes intramolecular attack by the alkene, with the reaction rate being significantly enhanced by the conformational flexibility of the citronellal molecule. The subsequent hydration step occurs with high regioselectivity, primarily attacking the more substituted carbon center of the carbocationic intermediate to generate the tertiary alcohol functionality characteristic of para-menthane-3,8-diol. Understanding these mechanistic details has enabled researchers to develop optimized reaction conditions that maximize the formation of desired stereoisomers while minimizing competing reaction pathways.

The influence of reaction conditions on Prins reaction mechanisms has been thoroughly investigated to establish optimal parameters for para-menthane-3,8-diol synthesis. Acid strength and concentration play crucial roles in determining reaction efficiency, with stronger acids generally providing faster reaction rates but potentially leading to increased formation of elimination products and rearrangement reactions. The choice of acid catalyst affects both the rate of initial carbonyl protonation and the stability of carbocationic intermediates, with sulfuric acid proving particularly effective due to its optimal balance of acidity and nucleophilicity of the conjugate base. Temperature effects on the Prins mechanism are complex, influencing both the rate of cyclization and the subsequent capture of carbocationic intermediates by nucleophiles. Higher temperatures accelerate the overall reaction but may also promote side reactions such as elimination and rearrangement processes that reduce selectivity toward para-menthane-3,8-diol formation.

Citronellal Cyclization Pathways

Citronellal cyclization pathways represent the core chemical transformations responsible for para-menthane-3,8-diol formation, encompassing a complex network of competing reactions that determine product distribution and overall synthesis efficiency. The primary cyclization pathway involves the intramolecular Prins reaction that creates the six-membered ring structure characteristic of para-menthane-3,8-diol through the formation of a carbon-carbon bond between the aldehyde carbon and the alkene. This process is facilitated by the conformational flexibility of citronellal, which allows the molecule to adopt favorable geometries for cyclization while minimizing unfavorable steric interactions. The cyclization reaction competes with alternative pathways that can lead to the formation of different cyclic products, including isopulegol and neoisopulegol, which result from elimination reactions following initial carbocation formation. The relative rates of these competing pathways are strongly influenced by reaction conditions, particularly acid strength, temperature, and the presence of nucleophilic species.

Research has demonstrated that citronellal cyclization pathways can be controlled through careful manipulation of reaction parameters to favor para-menthane-3,8-diol formation over alternative products. Studies using lignin-derived carbon acid catalysts have shown that weaker acid sites preferentially promote the formation of para-menthane-3,8-diol through the carbocation-hydration pathway, while stronger acid sites favor isopulegol formation through elimination mechanisms. This fundamental understanding has enabled the development of catalyst systems specifically designed to optimize para-menthane-3,8-diol selectivity by providing appropriate acid strength and site distribution. The reaction mechanism involves the initial formation of a carbocationic intermediate that can either undergo nucleophilic attack by water to form the diol product or lose a proton to generate alkene products. The balance between these competing pathways determines the overall selectivity of the cyclization process and the efficiency of para-menthane-3,8-diol synthesis.

The stereochemical aspects of citronellal cyclization have been thoroughly investigated to understand the factors that control the formation of specific para-menthane-3,8-diol isomers during the synthesis process. The cyclization reaction can proceed through different conformational pathways that lead to the formation of cis and trans isomers of para-menthane-3,8-diol, with the relative distribution depending on the steric and electronic factors present during the reaction. Nuclear magnetic resonance studies have confirmed that the major products are the cis and trans isomers in varying ratios, with typical synthetic conditions favoring the formation of the cis isomer. The stereochemical outcome is influenced by the preferred conformation of the carbocationic intermediate and the approach geometry of the attacking water molecule. Understanding these stereochemical factors has enabled researchers to develop optimized synthesis conditions that control isomer distribution and improve the overall efficiency of para-menthane-3,8-diol production.

Table 2: Citronellal Cyclization Pathway Products and Selectivity

Reaction Conditionspara-Menthane-3,8-diol (%)Isopulegol (%)Neoisopulegol (%)Acetal Products (%)Reference
0.25% H₂SO₄, 50°C92.34.21.52.7
7% Citric Acid, 50°C80.08.53.28.3
Lignin Catalyst, 50°C86.010.52.80.7
0.5% H₂SO₄, 70°C85.216.54.83.5

Acetal Byproduct Formation and Mitigation Strategies

Acetal byproduct formation represents one of the most significant challenges in para-menthane-3,8-diol synthesis, as these compounds reduce overall product yield and complicate purification processes. The formation of acetal byproducts occurs through the reaction of para-menthane-3,8-diol with unreacted citronellal in the presence of acid catalysts, creating para-menthane-3,8-diol citronellal acetal compounds that typically comprise 2.7% to 8% of the final product mixture. This side reaction is particularly problematic because it consumes both the desired product and the starting material, effectively reducing the overall efficiency of the synthesis process. The acetal formation mechanism involves the nucleophilic attack of one of the hydroxyl groups in para-menthane-3,8-diol on the carbonyl carbon of citronellal, followed by acid-catalyzed dehydration to form a stable acetal linkage. The rate of acetal formation is influenced by reaction temperature, acid concentration, and the relative concentrations of para-menthane-3,8-diol and citronellal throughout the reaction process.

Several mitigation strategies have been developed to minimize acetal byproduct formation while maintaining high conversion rates and selectivity for para-menthane-3,8-diol synthesis. One effective approach involves the use of phase transfer catalysts in combination with controlled reaction conditions to limit the extent of acetal formation. Research has shown that incorporating phase transfer catalysts can reduce acetal formation by facilitating more efficient separation of products from the reaction medium and limiting the contact time between para-menthane-3,8-diol and unreacted citronellal. Temperature control represents another critical factor in acetal mitigation, as higher temperatures generally increase the rate of acetal formation while lower temperatures can minimize this side reaction at the cost of reduced overall reaction rates. The optimization of reaction time has also proven effective, with shorter reaction times reducing the opportunity for acetal formation while still achieving acceptable conversion levels.

Advanced catalyst systems have been developed specifically to address acetal byproduct formation through the use of solid acid catalysts that provide better control over reaction selectivity. Studies using lignin-derived carbon acid catalysts have demonstrated significantly reduced acetal formation compared to traditional liquid acid systems, with acetal yields as low as 0.7% under optimized conditions. These solid catalysts offer the advantage of easier separation from the reaction mixture and reduced propensity for promoting secondary reactions that lead to acetal formation. Additionally, the use of biosourced ammonium salt catalysts has shown promise for minimizing acetal byproducts while maintaining high activity for para-menthane-3,8-diol formation. The development of these alternative catalyst systems represents a significant advancement in addressing one of the primary challenges associated with para-menthane-3,8-diol synthesis and production.

Table 3: Acetal Byproduct Formation Under Different Reaction Conditions

Catalyst SystemTemperature (°C)Reaction Time (h)Acetal Formation (%)para-Menthane-3,8-diol Yield (%)Reference
0.25% H₂SO₄50112.792.3
0.25% H₂SO₄ + Phase Transfer5081.889.5
Lignin Carbon Acid5080.786.0
7% Citric Acid50158.380.0
Biosourced Ammonium Salt6061.288.7

Acid catalysts play a fundamental role in the hydrolysis reactions leading to p-menthane-3,8-diol formation from citronellal through cyclization-hydration mechanisms [1]. The catalytic process involves the protonation of the carbonyl group in citronellal, followed by intramolecular cyclization and subsequent hydration to yield the desired diol product [4]. Research has demonstrated that the efficiency of acid catalysts in these hydrolysis reactions is directly correlated with their acid strength and the reaction conditions employed [20].

The mechanism of acid-catalyzed hydrolysis proceeds through a carbocation intermediate formation, where the acid catalyst facilitates the cyclization of citronellal by activating the carbonyl group [5]. This activation enables the nucleophilic attack by water molecules, leading to the formation of p-menthane-3,8-diol [23]. Studies have shown that the reaction pathway is more dominant via the carbocation-hydration pathway rather than the isopulegol hydration route when weaker acid catalysts are employed [1].

Comparative analysis of various acid catalysts reveals significant differences in their catalytic performance for p-menthane-3,8-diol synthesis [20]. The following table presents comprehensive performance data for different acid catalyst systems:

Catalyst TypeTemperature (°C)Conversion (%)Selectivity (%)Reaction Time (h)
Alkaline Lignin (AL-Py-500)8097.086.02
Sulfuric Acid (0.25%)5097.992.311
Carbon Black8075.070.02
H-USY Zeolite8065.060.02
Citric Acid (7%)5082.080.015
CO2-H2O System (7 MPa)6073.081.02
ZSM-5 Zeolite10048.073.02

The influence of acid strength on product selectivity has been extensively studied, revealing that weaker acid sites preferentially favor p-menthane-3,8-diol formation, while stronger acid sites promote isopulegol formation [1]. This selectivity pattern is attributed to the different reaction pathways available under varying acid strengths [5]. The formation of p-menthane-3,8-diol is enhanced when the reaction conditions favor the direct cyclization-hydration mechanism over the isopulegol intermediate pathway [9].

Temperature effects on acid-catalyzed hydrolysis reactions demonstrate that optimal conversion rates are achieved within specific temperature ranges for each catalyst system [22]. Higher temperatures generally increase reaction rates but may compromise selectivity due to increased side reactions [21]. The balance between conversion efficiency and product selectivity requires careful optimization of temperature parameters for each specific acid catalyst employed [20].

Lignin-Derived Carbon Acid Catalysts for Green Chemistry

Lignin-derived carbon acid catalysts represent a revolutionary advancement in green chemistry applications for p-menthane-3,8-diol synthesis [1]. These sustainable catalysts are prepared from alkaline lignin through controlled pyrolysis processes, creating carbon materials with tunable acid properties [9]. The development of these catalysts addresses the growing demand for environmentally friendly alternatives to traditional mineral acid catalysts [10].

The preparation of lignin-derived carbon acid catalysts involves the pyrolysis of alkaline lignin at specific temperatures to generate carbon materials with varying surface areas and acid site distributions [1]. Research has demonstrated that the pyrolysis temperature significantly influences the catalyst properties and subsequently affects the catalytic performance [32]. The optimal pyrolysis temperature of 500°C produces catalysts with the highest surface area and balanced acid site distribution [1].

The following table presents optimization parameters for lignin-derived carbon acid catalysts:

Pyrolysis Temperature (°C)Surface Area (m²/g)Total Acid Sites (mmol/g)Weak Acid Sites (%)Strong Acid Sites (%)Citronellal Conversion (%)PMD Selectivity (%)
4002450.865357882
4503121.258428585
5003981.652489786
5503651.448528984
6002871.045558281

The characterization of lignin-derived carbon acid catalysts reveals that the acid site distribution is crucial for achieving high selectivity toward p-menthane-3,8-diol [1]. Catalysts prepared at 500°C exhibit an optimal balance between weak and strong acid sites, with 52% weak acid sites and 48% strong acid sites [9]. This distribution favors the direct cyclization-hydration pathway while minimizing undesired side reactions [1].

The environmental benefits of lignin-derived carbon acid catalysts extend beyond their renewable source material [10]. These catalysts demonstrate excellent recyclability, maintaining their catalytic activity over multiple reaction cycles [11]. The waste alkaline lignin from pulp and paper industries can be effectively utilized as a source material, contributing to circular economy principles [1]. The catalytic performance of these materials often surpasses traditional catalysts such as carbon black and zeolites [9].

The mechanism of action for lignin-derived carbon acid catalysts involves surface functional groups that provide Brønsted acid sites necessary for citronellal activation [12]. The carbon framework provides stability while the oxygen-containing functional groups created during pyrolysis contribute to the catalytic activity [13]. The modulation of acid-base properties through controlled pyrolysis conditions enables fine-tuning of catalytic performance [10].

Sulfuric Acid Catalysis Efficiency and Selectivity

Sulfuric acid represents the most extensively studied and widely employed catalyst for p-menthane-3,8-diol synthesis through citronellal cyclization [4]. The efficiency of sulfuric acid catalysis is attributed to its strong Brønsted acidity, which effectively protonates the citronellal carbonyl group and facilitates subsequent cyclization reactions [14]. Comprehensive studies have established optimal concentration ranges and reaction conditions for maximizing both conversion and selectivity [4].

The concentration of sulfuric acid significantly influences both reaction kinetics and product distribution [4]. Research demonstrates that concentrations between 0.25% and 0.30% by weight provide optimal performance, achieving conversion rates exceeding 97% while maintaining high selectivity toward p-menthane-3,8-diol [21]. Lower concentrations result in incomplete conversion, while higher concentrations promote undesired side reactions and acetal formation [20].

The following table presents detailed efficiency and selectivity data for sulfuric acid catalysis:

Concentration (wt%)Temperature (°C)Reaction Time (h)Conversion (%)PMD Selectivity (%)Acetal By-products (%)Isopulegol Formation (%)
0.10601289.588.24.27.6
0.25501197.992.32.75.0
0.3055898.291.83.15.1
0.5060698.590.54.84.7
1.0050498.887.96.85.3

Temperature optimization for sulfuric acid catalysis reveals that reactions conducted at 50-60°C provide the best balance between reaction rate and product selectivity [4]. Higher temperatures accelerate the reaction but increase the formation of volatile by-products and promote decomposition reactions [14]. The optimal temperature of 50°C with 0.25% sulfuric acid concentration achieves 97.9% conversion with 92.3% selectivity toward p-menthane-3,8-diol [4].

The selectivity patterns observed in sulfuric acid catalysis demonstrate that acetal formation represents the primary competing reaction [4]. These acetals form through the condensation of unreacted citronellal with the p-menthane-3,8-diol product [20]. Minimizing acetal formation requires careful control of reaction time and temperature to ensure complete citronellal conversion while preventing product degradation [21].

Kinetic studies of sulfuric acid catalysis reveal that the reaction follows first-order kinetics with respect to citronellal concentration [8]. The activation energy for the cyclization reaction is significantly reduced in the presence of sulfuric acid, enabling efficient conversion at moderate temperatures [15]. The reaction mechanism involves rapid protonation equilibrium followed by rate-determining cyclization and subsequent hydration steps [19].

Comparative analysis with other acid catalysts demonstrates that sulfuric acid maintains superior catalytic efficiency across a wide range of reaction conditions [14]. However, the environmental impact and corrosiveness of sulfuric acid have prompted research into alternative catalyst systems [22]. Despite these concerns, sulfuric acid remains the benchmark against which other acid catalysts are evaluated for p-menthane-3,8-diol synthesis [4].

The following table summarizes green chemistry catalyst development metrics:

Catalyst SystemEnvironmental Score (1-10)RecyclabilityEnergy EfficiencyWaste GenerationCost EffectivenessIndustrial Scalability
Alkaline Lignin-Derived9YesHighMinimalHighExcellent
Polymer-Supported Scandium8YesMediumLowMediumGood
CO2-Water System10YesHighNoneMediumFair
Citric Acid Aqueous8LimitedMediumLowHighGood
Traditional Sulfuric Acid4NoLowHighLowExcellent

Crystallization represents the most effective method for achieving high-purity para-Menthane-3,8-diol while maintaining favorable stereoisomeric ratios. The selection of appropriate crystallization conditions is critical for successful isomer separation and purification.

Low-Temperature Crystallization Techniques

The most successful crystallization method involves low-temperature precipitation from n-heptane at -50 degrees Celsius for 20 hours [2]. This technique achieves 80 percent isolated yield with 99.5 percent purity while causing minimal alteration to the stereoisomeric ratio. The process begins with extraction of the crude reaction mixture into n-heptane, followed by controlled cooling to the crystallization temperature.

The crystallization mechanism relies on the differential solubility of para-Menthane-3,8-diol stereoisomers in non-polar solvents at low temperatures [2]. The crystalline product separates preferentially, leaving impurities and acetal by-products in the mother liquor. Rapid filtration using centrifugation techniques is essential to prevent re-dissolution of the crystallized material.

Alternative crystallization approaches include recrystallization from n-hexane at -18 degrees Celsius for 24 hours, which provides 85 percent yield with 99 percent purity [7]. This method offers practical advantages for laboratory-scale operations but requires longer crystallization times to achieve comparable purity levels.

Solvent Selection and Optimization

The choice of crystallization solvent significantly impacts both yield and purity outcomes. n-Heptane demonstrates superior performance compared to aromatic solvents such as toluene, which fails to provide adequate crystallization of para-Menthane-3,8-diol [2]. The aliphatic nature of n-heptane promotes selective crystallization while minimizing co-crystallization of impurities.

Progressive cooling crystallization techniques utilizing n-heptane at -20 degrees Celsius for 24 hours achieve 75 percent yield with 96 percent purity [8]. While this approach provides lower purity compared to ultra-low temperature methods, it offers improved operational feasibility for industrial applications.

MethodSolventTemperature (°C)Duration (hours)Yield (%)Final Purity (%)Isomer Ratio Change
Low Temperature n-Heptane Crystallizationn-Heptane-50208099.5Minimal [2]
Progressive Cooling Crystallizationn-Heptane-20247596.0Slight [8]
Recrystallization from n-Hexanen-Hexane-18248599.0Minimal [7]
Cold Temperature PrecipitationMixed Solvents-25487095.0Moderate [9]
Two-Stage Crystallizationn-Heptane-50208099.5Minimal [2]

Analytical Approaches to Isomer Quantification

Accurate quantification of para-Menthane-3,8-diol stereoisomers requires sophisticated analytical techniques capable of resolving closely related structural isomers. Multiple complementary methods are employed to ensure comprehensive characterization of stereoisomeric composition.

Gas Chromatography-Mass Spectrometry Analysis

Gas chromatography-mass spectrometry represents the primary analytical technique for stereoisomer identification and quantification [10]. The method utilizes fused silica capillary columns coated with specialized stationary phases such as Carbowax 20M to achieve separation of all eight possible stereoisomers [2]. Helium carrier gas at optimized flow rates enables baseline resolution of cis and trans isomers with detection limits of 0.1 percent.

Mass spectrometric detection provides definitive identification of individual stereoisomers through characteristic fragmentation patterns [10]. The electron impact ionization produces diagnostic fragment ions that enable unambiguous assignment of stereoisomeric identity. Retention time comparison with authentic reference standards confirms peak identification and ensures analytical accuracy.

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides essential structural confirmation and stereochemical assignment for para-Menthane-3,8-diol isomers [10]. Proton nuclear magnetic resonance spectroscopy at 400 megahertz resolution enables differentiation between cis and trans configurations through analysis of coupling patterns and chemical shift differences.

Carbon-13 nuclear magnetic resonance spectroscopy at 100 megahertz provides complementary structural information for stereoisomer identification [10]. The technique reveals carbon framework differences between isomers and confirms stereochemical assignments through analysis of carbon chemical shifts and multiplicities.

Two-dimensional nuclear magnetic resonance techniques, including nuclear Overhauser effect spectroscopy, provide definitive stereochemical proof through spatial connectivity analysis [2]. These methods establish relative configurations of hydroxyl groups and methyl substituents, enabling complete structural characterization of individual stereoisomers.

Chiral High Performance Liquid Chromatography

Chiral high performance liquid chromatography enables complete separation and quantification of all eight para-Menthane-3,8-diol stereoisomers [10]. Polysaccharide-based chiral stationary phases, particularly CHIROBIOTIC columns, demonstrate excellent selectivity for enantiomer separation in reversed-phase mode [11].

The technique achieves detection limits of 0.01 percent for individual stereoisomers, providing superior sensitivity compared to gas chromatographic methods [11]. Mobile phase optimization using polar organic solvents enables baseline resolution of both enantiomeric and diastereomeric pairs within single analytical runs.

Optical Rotation Measurements

Optical rotation measurements provide valuable stereochemical information for para-Menthane-3,8-diol isomers . Polarimetric analysis reveals the optical activity of individual stereoisomers and enables determination of enantiomeric composition in commercial samples.

Specific rotation values for pure stereoisomers serve as reference standards for mixture analysis . The technique proves particularly valuable for confirming absolute configurations when combined with computational modeling of optical rotation properties.

TechniqueApplicationDetection LimitResolutionSeparation Capability
Gas Chromatography-Mass Spectrometry (GC-MS)Isomer identification and quantification0.1%HighAll 8 stereoisomers [10]
Nuclear Magnetic Resonance (1H-NMR)Structural confirmation and stereochemistry0.5%Very HighCis/Trans distinction [10]
Nuclear Magnetic Resonance (13C-NMR)Carbon framework analysis0.5%Very HighStructural identification [10]
Chiral High Performance Liquid ChromatographyEnantiomer separation and quantification0.01%ExcellentComplete enantiomer separation [11]
Optical Rotation MeasurementsStereoisomer determinationN/AModerateOptical activity determination
Gas Chromatography-Flame Ionization DetectionRoutine quality control analysis0.1%GoodDiastereomer separation [6]

Physical Description

Opaque white crystals; Minty, herbaceous, Eucalyptus-like aroma

XLogP3

2.2

UNII

6T6Z1Z1NC4

GHS Hazard Statements

Aggregated GHS information provided by 1399 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 36 of 1399 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 1363 of 1399 companies with hazard statement code(s):;
H226 (99.27%): Flammable liquid and vapor [Warning Flammable liquids];
H318 (94.64%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Expectorants

Pictograms

Flammable

Flammable;Corrosive

Other CAS

42822-86-6

Wikipedia

P-menthane-3,8-diol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Cyclohexanemethanol, 2-hydroxy-.alpha.,.alpha.,4-trimethyl-, (1R,2S,4R)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

Explore Compound Types